Exclusive C2–C6 Cyclization Regioselectivity vs. Divergent Pathways in Non-Benzannulated Analogues
Benzannulated enyne-allenes, including 1-ethynyl-2-propadienylbenzene, undergo exclusive C2–C6 (Schmittel) cyclization independent of terminal substituents, in contrast to cyclohexannulated analogues that exhibit substituent-dependent partitioning between C2–C7 (Myers–Saito) and C2–C6 pathways, and cyclopentannulated analogues that either fail to cyclize or follow only the C2–C7 route [1]. No quantitative yield of C2–C7 product has been reported for any benzannulated enyne-allene under thermal or oxyanion-promoted conditions, while parent and cyclohexannulated systems routinely produce mixed regioisomeric product distributions [2].
| Evidence Dimension | Cyclization pathway selectivity (C2–C6 vs C2–C7) |
|---|---|
| Target Compound Data | Exclusive C2–C6 cyclization; 0% C2–C7 product observed |
| Comparator Or Baseline | Cyclohexannulated enyne-allenes: mixed C2–C6/C2–C7 depending on substituent; Cyclopentannulated enyne-allenes: exclusive C2–C7 or no cyclization; Parent (Z)-1,2,4-heptatrien-6-yne: mixed products from both pathways |
| Quantified Difference | Qualitative shift from mixed/divergent regioselectivity to exclusive C2–C6 |
| Conditions | Oxyanion-promoted (methyllithium) and thermal cyclization conditions; multiple substrates across three annulation classes |
Why This Matters
Exclusive C2–C6 cyclization eliminates regioisomeric byproducts, simplifying downstream purification and increasing isolated yield predictability—a critical factor for synthetic route selection and procurement of a reliable cyclization precursor.
- [1] Waddell, M. K.; Bekele, T.; Lipton, M. A. Ring Size and Substituent Effects in Oxyanion-Promoted Cyclizations of Enyne-Allenes: Observation of a Myers−Saito Cycloaromatization at Cryogenic Temperature. J. Org. Chem. 2006, 71 (22), 8372–8377. View Source
- [2] Hughes, T. S.; Carpenter, B. K. Parallel Mechanisms for the Cycloaromatization of Enyne Allenes. J. Chem. Soc., Perkin Trans. 2 1999, No. 11, 2291–2298. View Source
